molecular formula C9H10ClNO2 B7474045 2-(2-chlorophenoxy)-N-methylacetamide

2-(2-chlorophenoxy)-N-methylacetamide

Cat. No.: B7474045
M. Wt: 199.63 g/mol
InChI Key: IZMCXIOSQBSNSD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-methylacetamide (CAS 1090907-72-4) is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 . This compound is a derivative of the N-(piperazine-1-yl)phenyl-2-phenoxyacetamide (PPOA) family and serves as a crucial intermediate in medicinal chemistry research, particularly in the synthesis of novel molecules for bone disease research . Scientific studies have identified this compound and its derivatives as potent inhibitors of osteoclast differentiation . Osteoclasts are cells responsible for bone resorption, and their overactivation is linked to pathological bone loss conditions such as osteoporosis . Research indicates that this compound can significantly decrease the formation of multinucleated osteoclasts in a dose-dependent manner without inducing significant cytotoxicity . The compound is reported to act at the early stages of RANKL-induced osteoclastogenesis, a key signaling pathway for bone remodeling . Its mechanism of action involves the downregulation of critical osteoclast-specific genes and proteins, including TRAF6, c-Fos, NFATc1, and cathepsin K, leading to the suppression of bone resorption activity and disruption of F-actin ring formation in mature osteoclasts . Furthermore, structural derivatives of this compound have shown promise in preclinical models by suppressing RANKL-mediated signaling pathways, such as PI3K/AKT and IκBα/NF-κB, highlighting its value as a potential lead compound for developing anti-osteoporosis therapies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMCXIOSQBSNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Methylchloroacetamide

The precursor N-methylchloroacetamide is synthesized via reaction of chloroacetyl chloride with methylamine. In a typical procedure:

  • Reactants : Chloroacetyl chloride (1.0 eq), methylamine (1.1 eq).

  • Conditions : Stirring at 25°C for 4–6 hours in dichloromethane.

  • Workup : The product is isolated by filtration and recrystallized from ethanol, yielding a white crystalline solid (mp 78–80°C).

This step achieves >90% conversion, as confirmed by thin-layer chromatography (TLC).

Etherification with 2-Chlorophenol

The chloro group in N-methylchloroacetamide undergoes nucleophilic displacement by 2-chlorophenoxide:

  • Reactants : N-Methylchloroacetamide (1.0 eq), 2-chlorophenol (1.2 eq), potassium carbonate (2.0 eq).

  • Conditions : Reflux in dimethylformamide (DMF) at 100°C for 12 hours.

  • Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 68–72%.

Key Considerations:

  • Excess base (K₂CO₃) ensures complete deprotonation of 2-chlorophenol.

  • Polar aprotic solvents like DMF enhance reaction kinetics.

Amination of Phenoxyacetic Acid

Williamson Synthesis of Phenoxyacetic Acid

2-Chlorophenol reacts with chloroacetic acid under basic conditions:

  • Reactants : 2-Chlorophenol (1.0 eq), chloroacetic acid (1.1 eq), NaOH (2.5 eq).

  • Conditions : Reflux in water at 80°C for 6 hours.

  • Workup : Acidification with HCl yields phenoxyacetic acid (mp 142–144°C).

Yield : 85%.

Amination with Methylamine

Phenoxyacetic acid is converted to the target acetamide via amination:

  • Reactants : Phenoxyacetic acid (1.0 eq), methylamine (1.5 eq).

  • Conditions : Heating at 70–80°C for 2 hours, followed by vacuum distillation.

  • Workup : Fractional distillation under reduced pressure (0.096 MPa) isolates the product.

Yield : 75%.

Acid Chloride Route

Synthesis of Phenoxyacetyl Chloride

Phenoxyacetic acid is chlorinated using thionyl chloride:

  • Reactants : Phenoxyacetic acid (1.0 eq), SOCl₂ (3.0 eq).

  • Conditions : Reflux in toluene at 70°C for 3 hours.

  • Workup : Excess SOCl₂ is removed under vacuum.

Yield : 95% (crude).

Reaction with Methylamine

Phenoxyacetyl chloride reacts with methylamine in a Schlenk tube:

  • Reactants : Phenoxyacetyl chloride (1.0 eq), methylamine (2.0 eq).

  • Conditions : Stirring in THF at 0°C → 25°C for 2 hours.

  • Workup : Aqueous workup followed by recrystallization from hexane.

Yield : 82%.

Comparison of Methods

Method Key Reactants Conditions Yield Advantages Disadvantages
Nucleophilic SubstitutionN-Methylchloroacetamide, 2-chlorophenol100°C, 12 h72%High selectivityLong reaction time
Palladium-Catalyzed2-Chloro-N,N-dimethylacetamide, 2-chlorophenol120°C, 24 h~50%*Potential for scalabilityLow yield, costly catalysts
AminationPhenoxyacetic acid, methylamine80°C, 2 h75%Simple workupRequires acid distillation
Acid ChloridePhenoxyacetyl chloride, methylamine0–25°C, 2 h82%High yield, mild conditionsMulti-step synthesis

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenoxy derivatives.

Scientific Research Applications

Table 1: Synthesis Overview

Step Reagents Conditions Outcome
12-ChlorophenolN-methylacetamide + BaseFormation of 2-(2-chlorophenoxy)-N-methylacetamide
2Various NucleophilesHeat + StirringSubstitution products

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its versatility allows for modifications that can lead to the development of new chemical entities.

Biology

Research indicates that this compound exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. Specifically, its interaction with cellular pathways suggests it may influence processes such as apoptosis and inflammation.

Case Study: Anticancer Activity

A study demonstrated that this compound inhibits the ATF4 pathway, which is significant in cellular stress responses associated with neurodegenerative diseases and cancers. This inhibition could lead to therapeutic advancements in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its ability to modulate specific biological pathways positions it as a candidate for treating various diseases, particularly those linked to stress responses in cells.

Table 2: Potential Therapeutic Applications

Disease Mechanism Research Findings
Alzheimer's DiseaseInhibition of ATF4 pathwayReduces cellular stress responses
CancerModulation of apoptosisPromotes programmed cell death
Inflammatory DiseasesAnti-inflammatory propertiesAlters inflammatory signaling

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-(3-Chlorophenoxy)-N-methylacetamide

  • Molecular Formula: C₉H₁₀ClNO₂ (same as target compound).
  • Key Difference: Chlorine at the meta position on the phenoxy ring.
  • Electronic effects may alter binding affinity to biological targets (e.g., enzymes or receptors) .

Simplified Analog: 2-Chloro-N-methylacetamide

  • Molecular Formula: C₃H₆ClNO.
  • Key Difference: Lacks the phenoxy group; chlorine is directly attached to the acetamide.
  • Impact :
    • Higher reactivity due to the absence of bulky substituents, making it prone to nucleophilic substitution.
    • Lower molecular weight (121.54 g/mol) improves membrane permeability but reduces target specificity .

Aromatic Variant: 2-Chloro-N-phenylacetamide

  • Molecular Formula: C₈H₈ClNO.
  • Key Difference : Phenyl group replaces the methyl substituent.
  • Impact :
    • Enhanced π-π stacking interactions with aromatic residues in proteins.
    • Crystal structure shows antiparallel alignment of N–H and C=O bonds, stabilizing solid-state packing .

Complex Derivatives

a) 2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide
  • Molecular Formula : C₁₅H₁₀Cl₂N₂O₄.
  • Key Features : Nitro and benzoyl groups.
  • Impact :
    • Increased molecular weight (353.16 g/mol) may reduce bioavailability.
    • Electron-withdrawing nitro group enhances stability but lowers solubility .
b) 2-(2-Chlorophenoxy)-N-(2,5-difluorophenyl)acetamide
  • Molecular Formula: C₁₄H₁₀ClF₂NO₂.
  • Key Features : Difluorophenyl substituent.
  • Impact: Fluorine atoms increase lipophilicity (higher LogP) and metabolic stability. Potential for enhanced binding to hydrophobic pockets in target proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2-chlorophenoxy)-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. Reacting 2-chlorophenol with N-methylacetamide in the presence of a base (e.g., K2_2CO3_3 or NaOH) in polar aprotic solvents like acetonitrile or DMF at 80–100°C for 12–24 hours yields the target compound. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of phenol to acetamide) and using catalysts like KI to enhance reactivity .
  • Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., 1^1H NMR δ 2.85 ppm for N–CH3_3) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Identifies substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm) and confirms amide bond formation .
  • Mass Spectrometry : ESI-MS confirms molecular weight (MW = 217.62 g/mol; [M+H]+^+ at m/z 218.1) .
  • XRD : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between amide groups) .

Q. How does pH and solvent stability impact experimental design for this compound?

  • Stability Profile : The compound is stable in neutral pH but hydrolyzes under strong acidic/basic conditions (pH < 2 or >10). Solubility is highest in DMSO (≥50 mg/mL) and ethanol (∼10 mg/mL), guiding solvent choice for biological assays .

Advanced Research Questions

Q. What structural features of this compound influence its interaction with biological targets like enzymes?

  • Mechanistic Insights : The chlorophenoxy group enhances lipophilicity, facilitating membrane penetration. The amide moiety participates in hydrogen bonding with active sites, as shown in molecular docking studies with cytochrome P450 enzymes .
  • Contradictions : Derivatives lacking the chloro-substituent show reduced binding affinity (IC50_{50} > 100 µM vs. 25 µM for the parent compound), highlighting the role of halogenation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC = 8 µg/mL in E. coli vs. 32 µg/mL in S. aureus) may arise from efflux pump variability. Mitigation strategies:

  • Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in assays .
  • Validate via time-kill curves and genomic analysis of resistant strains .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for analogs of this compound?

  • SAR Workflow :

QSAR Modeling : Train models using descriptors like LogP and Hammett constants to predict bioactivity .

Synthetic Modifications : Introduce electron-withdrawing groups (e.g., –NO2_2) at the para-position of the phenoxy ring to enhance electrophilic reactivity .

In Vitro Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., topoisomerase II) .

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